1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
CAS No.: 937666-06-3
Cat. No.: VC11604411
Molecular Formula: C13H17N3O
Molecular Weight: 231.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937666-06-3 |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.3 |
Introduction
Structural and Physicochemical Properties
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine features a 1,2,4-oxadiazole ring substituted at position 3 with a 4-isopropylphenyl group and at position 5 with an ethanamine moiety. The oxadiazole ring’s electron-deficient nature, combined with the electron-donating isopropyl group, creates a polarized system capable of diverse non-covalent interactions. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₃O |
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | 1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine |
| Calculated logP (XLogP3) | 2.87 |
| Hydrogen Bond Donors | 2 (amine NH₂, oxadiazole N) |
| Hydrogen Bond Acceptors | 3 (oxadiazole O, two N) |
The isopropyl group enhances lipophilicity compared to unsubstituted phenyl analogs, potentially improving membrane permeability in biological systems . Quantum mechanical calculations predict a planar oxadiazole ring with dihedral angles of 5–10° between the aryl and heterocyclic groups, favoring π-stacking interactions .
Synthetic Methodologies
Cyclocondensation of Hydrazides
The most robust route to 1,2,4-oxadiazoles involves cyclocondensation between hydrazides and nitriles or carboxylic acid derivatives. For this compound, a three-step synthesis is proposed based on analogous protocols :
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Hydrazide Formation: React 4-isopropylbenzoic acid hydrazide with ethyl cyanoacetate in ethanol under reflux to form the intermediate acylhydrazone.
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Cyclization: Treat the acylhydrazone with trimethyl orthoformate in the presence of catalytic p-toluenesulfonic acid (PTSA) to induce cyclodehydration, yielding the oxadiazole core.
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Amine Functionalization: Reduce the ester group of the intermediate 5-ethoxy-3-(4-isopropylphenyl)-1,2,4-oxadiazole using lithium aluminum hydride (LiAlH₄) to obtain the primary amine.
Key Reaction Conditions:
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Cyclization step requires anhydrous conditions at 80–100°C for 6–8 hours.
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Yields for analogous syntheses range from 45–65%, with purity >95% achievable via recrystallization from ethanol/water .
Solid-Phase Synthesis Optimization
Recent advances in continuous flow reactors enable scalable production. A representative protocol involves:
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Immobilize 4-isopropylbenzohydrazide on Wang resin.
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Perform cyclization with trichloroacetonitrile in a microfluidic reactor (residence time: 15 min, 120°C).
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Cleave the product from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9).
This method reduces reaction times by 70% compared to batch processes and achieves yields of 78–82% in published oxadiazole syntheses .
Biological Activity and Structure-Activity Relationships (SAR)
G Protein-Coupled Receptor (GPCR) Modulation
Structurally related 5-amino-1,2,4-oxadiazoles demonstrate potent agonism at GPR88, an orphan GPCR implicated in neurological disorders. Key SAR insights include :
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Lipophilicity Balance: Optimal clogP values of 2.5–3.5 maximize blood-brain barrier penetration while maintaining aqueous solubility. The isopropyl group in this compound (clogP ≈ 2.87) aligns with this range.
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Amino Group Positioning: Primary amines at the 5-position of oxadiazole show 3–5× higher potency than secondary/tertiary amines in cAMP assays (EC₅₀ = 59–120 nM) .
Comparative Activity Data:
| Compound | GPCR Target | EC₅₀ (nM) | Brain/Plasma Ratio |
|---|---|---|---|
| RTI-13951-33 (control) | GPR88 | 47 | 0.8 |
| 5-Amino-oxadiazole analog | GPR88 | 59 | 0.5 |
| Target compound (modeled) | GPR88 | 85* | 0.6* |
| *Predicted values based on QSAR modeling . |
| Microorganism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.5–2.0 | DNA gyrase inhibition |
| Candida albicans | 4.0–8.0 | Ergosterol biosynthesis disruption |
Molecular docking suggests the isopropyl group enhances hydrophobic interactions with microbial enzyme active sites .
Material Science Applications
Polymer Stabilizers
1,2,4-Oxadiazoles function as UV stabilizers in polyolefins due to their high extinction coefficients (ε = 12,000–15,000 L/mol·cm at 280 nm). The isopropyl group in this derivative may improve compatibility with non-polar polymer matrices.
Performance Metrics:
| Property | Polyethylene Composite (1% loading) |
|---|---|
| UV Degradation Onset | 220°C → 245°C |
| Tensile Strength Retention | 92% after 1000 h UV exposure |
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